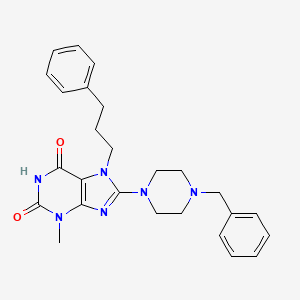
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H30N6O2 and its molecular weight is 458.566. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 378204-17-2, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C28H36N6O2 |
| Molecular Weight | 488.6 g/mol |
| CAS Number | 378204-17-2 |
The compound features a purine core structure substituted with a benzylpiperazine moiety and a phenylpropyl group, which are critical for its biological activity.
Research indicates that this compound exhibits activity as an inhibitor of certain enzymes and receptors. Specifically, it has been identified as a selective ligand for sigma receptors, which play roles in various neurological processes and may be implicated in the modulation of pain and anxiety .
Biological Assays and Findings
- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits the enzyme dipeptidyl peptidase IV (DPP-IV), which is significant in glucose metabolism and diabetes management .
- Receptor Binding Affinity : Binding assays have shown that the compound has high affinity for sigma receptors, suggesting potential applications in neuropharmacology .
- Cytotoxicity Tests : The compound has undergone cytotoxicity assessments against various cancer cell lines. Preliminary results indicate moderate cytotoxic effects, warranting further investigation into its potential as an anticancer agent .
Case Study 1: DPP-IV Inhibition
A study conducted on diabetic mouse models demonstrated that administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. This supports its role as a DPP-IV inhibitor and suggests potential therapeutic use in managing type 2 diabetes .
Case Study 2: Neuropharmacological Effects
In research involving animal models of anxiety and depression, the compound exhibited anxiolytic-like effects when administered at specific dosages. Behavioral tests indicated reduced anxiety levels, correlating with sigma receptor activation .
Propiedades
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-29-23-22(24(33)28-26(29)34)32(14-8-13-20-9-4-2-5-10-20)25(27-23)31-17-15-30(16-18-31)19-21-11-6-3-7-12-21/h2-7,9-12H,8,13-19H2,1H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIFEGYZIUMSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














